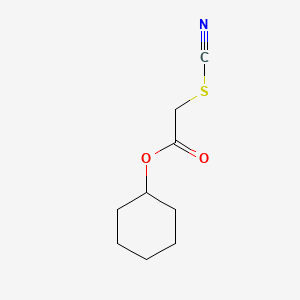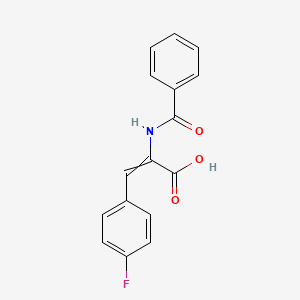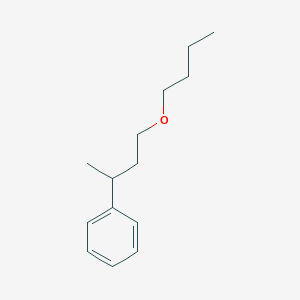
(4-Butoxybutan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxybutan-2-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-butoxybutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxybutan-2-YL)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with 4-butoxybutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxybutan-2-YL)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like AlCl3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(4-Butoxybutan-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Butoxybutan-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of the 4-butoxybutan-2-yl group.
Ethylbenzene: Contains an ethyl group instead of the 4-butoxybutan-2-yl group.
Phenol (Hydroxybenzene): Contains a hydroxyl group instead of the 4-butoxybutan-2-yl group.
Uniqueness
(4-Butoxybutan-2-YL)benzene is unique due to the presence of the 4-butoxybutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
779-57-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
4-butoxybutan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3 |
Clave InChI |
VDHZGEBIFIBVDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
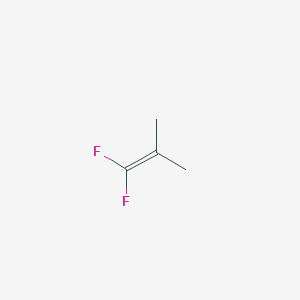
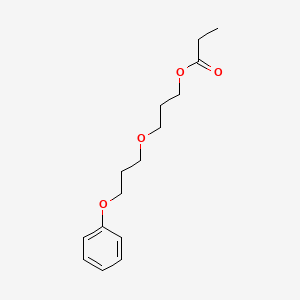

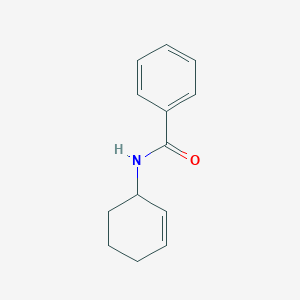
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
